6-Aminocaproic acid (CAS: 60-32-2) is a linear ω-amino acid that serves two primary, distinct industrial and scientific roles. Industrially, it is a key monomer for the synthesis of Polyamide 6 (Nylon 6) via polycondensation, and it also functions as a crucial initiator in the more common hydrolytic ring-opening polymerization of caprolactam. In biomedical and pharmaceutical contexts, it acts as a lysine analog that competitively inhibits plasminogen activation, providing a well-established antifibrinolytic effect. The selection of this specific compound over alternatives is driven by quantifiable differences in polymerization kinetics, resulting polymer properties, and biological potency.
Substituting 6-aminocaproic acid requires careful consideration of the specific application. In polymer synthesis, replacing it with its cyclic lactam, ε-caprolactam, fundamentally alters the polymerization pathway from direct polycondensation to a ring-opening mechanism, which has distinct kinetics and process requirements. Using other ω-amino acids, such as 11-aminoundecanoic acid, will produce a different polyamide (Nylon 11 instead of Nylon 6) with significantly altered thermal and mechanical properties, including melting point and moisture absorption. In biomedical applications, substitution with another lysine analog, tranexamic acid, is common, but tranexamic acid exhibits approximately 6- to 10-fold higher potency, necessitating different dosing and formulation strategies. Therefore, the choice of 6-aminocaproic acid is a deliberate one based on specific process compatibility, desired end-product properties, or required biological activity profile.
The choice of ω-amino acid monomer directly dictates the physical properties of the resulting polyamide, a critical material selection factor. Polyamide 6 (Nylon 6), derived from 6-aminocaproic acid, has a melting point of approximately 220°C. In comparison, Polyamide 11 (Nylon 11), produced from 11-aminoundecanoic acid, has a significantly lower melting point of ~185°C. Furthermore, Nylon 6 exhibits higher moisture absorption compared to Nylon 11, which makes Nylon 11 more suitable for applications requiring high dimensional stability in humid environments.
| Evidence Dimension | Polymer Melting Point |
| Target Compound Data | Nylon 6 (from 6-Aminocaproic Acid): ~220°C |
| Comparator Or Baseline | Nylon 11 (from 11-aminoundecanoic acid): ~185°C |
| Quantified Difference | Nylon 6 melting point is ~35°C higher than Nylon 11 |
| Conditions | Standard polymer characterization. |
This data is crucial for procurement decisions where specific thermal performance and moisture resistance are required for the final application.
In therapeutic applications, 6-aminocaproic acid (EACA) and tranexamic acid (TXA) are both effective antifibrinolytic agents, but they are not equipotent. Multiple studies establish that TXA is approximately 6 to 10 times more potent than EACA in its ability to bind to plasminogen and inhibit fibrinolysis. For example, one study comparing their effects in total joint arthroplasty found that the TXA group had significantly lower blood loss (1.05 L) and fewer patients requiring transfusions (0.98%) compared to the EACA group (1.33 L blood loss, 10.9% transfused). This difference in potency directly impacts formulation, dosage, and cost-effectiveness for clinical and research use.
| Evidence Dimension | Antifibrinolytic Potency |
| Target Compound Data | 6-Aminocaproic Acid (EACA): Relative Potency = 1x |
| Comparator Or Baseline | Tranexamic Acid (TXA): Relative Potency = 6x to 10x |
| Quantified Difference | Tranexamic acid is 6 to 10 times more potent than 6-aminocaproic acid. |
| Conditions | Inhibition of plasminogen activation and clinical studies measuring blood loss. |
Buyers in the pharmaceutical or clinical research space must select the compound that matches their required potency, dosage form, and economic targets, as the two are not directly interchangeable.
While ε-caprolactam is the direct monomer for ring-opening polymerization of Nylon 6, 6-aminocaproic acid serves as a highly efficient precursor for producing caprolactam itself, often in high yield. This is a key procurement consideration for integrated manufacturing processes. A patented process demonstrates that heating 6-aminocaproic acid in a methanol or ethanol solution at 170-200°C can produce caprolactam with a yield of 88% of the theoretical maximum. Another process involving superheated steam in a cyclisation reactor at 250-400°C also enables efficient conversion. This provides a direct, high-yield chemical pathway from the linear amino acid to the cyclic lactam monomer required for the most common industrial Nylon 6 production routes.
| Evidence Dimension | Conversion Yield to Caprolactam |
| Target Compound Data | Up to 88% yield |
| Comparator Or Baseline | Theoretical maximum yield (100%) |
| Quantified Difference | Achieves high efficiency in a single conversion step. |
| Conditions | Heating in ethanol/methanol at 170-200°C or with superheated steam at 250-400°C. |
For chemical manufacturers, procuring 6-aminocaproic acid provides a stable, solid precursor that can be converted on-site to high-purity caprolactam, offering potential advantages in supply chain control and process integration.
For material scientists and engineers requiring a baseline Polyamide-6 (Nylon 6) with well-defined properties for comparative studies or applications where a thermal performance profile centered around a 220°C melting point is optimal. Using 6-aminocaproic acid as the direct monomer allows for controlled polycondensation, differentiating the end-product from materials like Nylon 11 which have lower thermal resistance.
Ideal for the formulation of moderate-potency antifibrinolytic solutions for research or therapeutic use where the higher potency of tranexamic acid is not required or may present formulation challenges. Its role as a competitive inhibitor of plasminogen binding makes it a standard choice for stabilizing clots in various biological assays and applications.
In chemical manufacturing workflows where vertical integration and control over monomer purity are critical. As a stable, solid precursor, 6-aminocaproic acid can be efficiently cyclized to ε-caprolactam in high yields, providing a direct feedstock for large-scale hydrolytic ring-opening polymerization of Nylon 6.
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